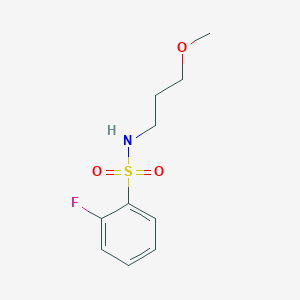

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H14FNO3S . It has an average mass of 247.286 Da and a monoisotopic mass of 247.067841 Da .

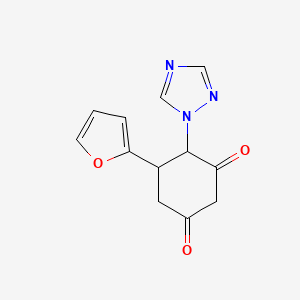

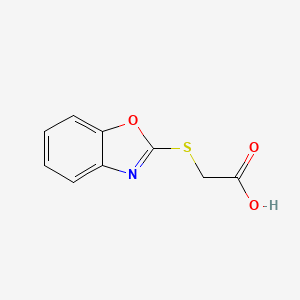

Molecular Structure Analysis

The molecular structure of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide consists of a benzene ring substituted with a fluoro group, a methoxypropyl group, and a sulfonamide group . The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Cytotoxic and Carbonic Anhydrase Inhibitory Activities : A study by Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. They found that these compounds showed significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential for cancer therapy applications (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Potential : Shingare et al. (2022) synthesized novel benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities. Molecular docking studies indicated their potential as antitubercular agents (Shingare et al., 2022).

Chemical Properties and Applications

Polymorphism in Aromatic Sulfonamides : Research by Terada et al. (2012) examined the polymorphism of fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides. They found that fluorine substitution leads to polymorphs or pseudopolymorphs, which is important for understanding the crystalline structures of such compounds (Terada et al., 2012).

Non-Linear Optical Studies : Shahid et al. (2018) synthesized a Sulfadiazine-Ortho-Vanillin Schiff base (benzene sulfonamide derivative) and studied its non-linear optical (NLO) properties. They found that solvent polarity significantly enhanced the NLO response, indicating potential applications in the development of non-linear optical materials (Shahid et al., 2018).

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, are known to be bacteriostatic. They inhibit the growth and multiplication of bacteria by interfering with the synthesis of folic acid, a nutrient essential for bacterial cell division .

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzymes involved in this pathway, it prevents the bacteria from producing folic acid, thereby hindering their growth and multiplication .

Result of Action

The result of the action of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is the inhibition of bacterial growth and multiplication. This is achieved by interfering with the synthesis of folic acid, which is crucial for bacterial cell division .

Propiedades

IUPAC Name |

2-fluoro-N-(3-methoxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQRANXTUQGIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2413342.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile](/img/structure/B2413347.png)